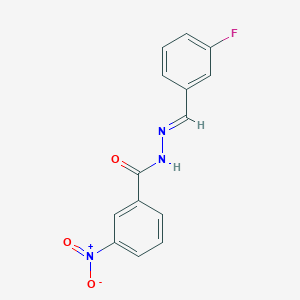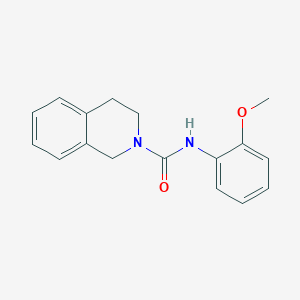![molecular formula C13H12N2O3 B5887974 N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylphenyl]acetamide](/img/structure/B5887974.png)
N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylphenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylphenyl]acetamide, commonly known as DPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPA is a derivative of pyrrole-2-carboxylic acid, and its chemical structure is shown below:
作用機序
The exact mechanism of action of DPA is not fully understood, but studies suggest that it may act through multiple pathways. DPA has been shown to inhibit the activity of several enzymes involved in cell proliferation, such as cyclin-dependent kinases. DPA has also been shown to induce the expression of genes involved in apoptosis, such as Bax and p53.
Biochemical and Physiological Effects:
DPA has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, DPA has been shown to have antioxidant properties, which could be useful in the treatment of various oxidative stress-related diseases. DPA has also been shown to have neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using DPA in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. DPA has also been shown to have a high degree of selectivity towards cancer cells, which could reduce the risk of side effects. However, one limitation of using DPA in lab experiments is its relatively low solubility, which could make it difficult to administer in vivo.
将来の方向性
There are many potential future directions for research on DPA. One area of interest is in the development of novel drug delivery systems that could improve the solubility and bioavailability of DPA. Another area of interest is in the development of combination therapies that could enhance the anti-cancer effects of DPA. Finally, further studies are needed to fully understand the mechanism of action of DPA and its potential applications in various disease models.
合成法
DPA can be synthesized through a multistep process involving the reaction of 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylic acid with 4-amino-2-methylphenol and acetic anhydride. The final product is obtained through purification and crystallization steps.
科学的研究の応用
DPA has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. Studies have shown that DPA can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DPA has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
特性
IUPAC Name |
N-[4-(2,5-dioxopyrrol-1-yl)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-7-10(3-4-11(8)14-9(2)16)15-12(17)5-6-13(15)18/h3-7H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTRFSZMHOHGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C=CC2=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide](/img/structure/B5887891.png)


![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5887915.png)

![5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5887923.png)
![2-(3,4-dimethylphenoxy)-N-{[(3-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5887927.png)
![ethyl 7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5887947.png)
![N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5887953.png)
![N-(3,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5887956.png)


![2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5887986.png)
